3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid typically involves the use of Fmoc-protected amino acids. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often involve low temperatures and the use of solvents like ether or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protecting groups, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation and isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation . Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxazole derivatives, while reduction reactions may yield simpler amino acid derivatives .
Scientific Research Applications
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications . The molecular targets and pathways involved include interactions with various enzymes and proteins that facilitate peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- 3-[(9H-fluoren-9-ylmethoxy)carbonyl]amino-3-methyl-4-pentenoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
Uniqueness
What sets 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid apart from similar compounds is its unique oxazole ring, which provides additional stability and reactivity. This makes it particularly useful in complex peptide synthesis and other advanced chemical applications .
Properties
Molecular Formula |
C20H16N2O5 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C20H16N2O5/c23-19(24)18-9-12(22-27-18)10-21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,17H,10-11H2,(H,21,25)(H,23,24) |
InChI Key |
UEMKWIVSGBIERS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NOC(=C4)C(=O)O |
Origin of Product |
United States |
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